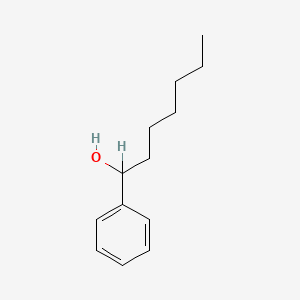

1-Phenyl-1-heptanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67900. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

614-54-0 |

|---|---|

Molecular Formula |

C13H20O |

Molecular Weight |

192.3 g/mol |

IUPAC Name |

1-phenylheptan-1-ol |

InChI |

InChI=1S/C13H20O/c1-2-3-4-8-11-13(14)12-9-6-5-7-10-12/h5-7,9-10,13-14H,2-4,8,11H2,1H3 |

InChI Key |

UAJVCELPUNHGKE-UHFFFAOYSA-N |

SMILES |

CCCCCCC(C1=CC=CC=C1)O |

Canonical SMILES |

CCCCCCC(C1=CC=CC=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

1-Phenyl-1-heptanol structural isomers and properties

An in-depth technical guide on the structural isomers of 1-phenyl-1-heptanol, designed for researchers, scientists, and drug development professionals.

Introduction

Phenylheptanols are a class of organic compounds containing a phenyl group and a hydroxyl group attached to a seven-carbon heptane chain. The specific positions of these two functional groups give rise to a wide array of structural isomers, each with potentially unique physical, chemical, and biological properties. This document provides a detailed examination of this compound and its key structural isomers, focusing on their properties, synthesis, and analytical characterization. The variance in the spatial arrangement of the phenyl and hydroxyl groups can significantly influence factors such as receptor binding, metabolic stability, and pharmacokinetic profiles, making a thorough understanding of these isomers crucial for applications in medicinal chemistry and materials science.

Structural Isomers of Phenylheptanol

The parent compound, this compound, features both the phenyl and hydroxyl groups on the first carbon of the heptane chain. Its structural isomers can be broadly categorized by the positional changes of these two groups. The primary isomers include those where the phenyl group's position is varied along the heptanol backbone and where the hydroxyl group is relocated.

Key examples of such isomers include:

-

This compound: The primary subject, with both groups on the benzylic carbon.

-

2-Phenyl-1-heptanol: The phenyl group is on the second carbon.

-

3-Phenyl-1-heptanol: The phenyl group is on the third carbon.

-

7-Phenyl-1-heptanol: The phenyl group is at the terminal end of the chain.

Each of these isomers, with the exception of 7-phenyl-1-heptanol, is chiral and thus exists as a pair of enantiomers, further diversifying the range of unique chemical entities.

Physicochemical Properties of Phenylheptanol Isomers

The physical and chemical properties of phenylheptanol isomers are dictated by the location of the phenyl and hydroxyl groups. These properties are critical for predicting their behavior in various systems, including their solubility, reactivity, and suitability for specific applications. Quantitative data for several key isomers are summarized in Table 1.

| Property | This compound | 2-Phenyl-1-heptanol | 3-Phenyl-1-heptanol | 7-Phenyl-1-heptanol |

| CAS Number | 10487-73-7 | 69405-27-8 | 79631-09-3 | 39641-83-1 |

| Molecular Formula | C₁₃H₂₀O | C₁₃H₂₀O | C₁₃H₂₀O | C₁₃H₂₀O |

| Molecular Weight | 192.30 g/mol | 192.30 g/mol | 192.30 g/mol | 192.30 g/mol |

| Boiling Point | 119-121 °C (0.5 mmHg) | 134-136 °C (2 mmHg) | 142-143 °C (15 mmHg) | 155 °C (15 mmHg) |

| Density | 0.959 g/mL at 25 °C | 0.96 g/mL at 25 °C | 0.949 g/mL at 25 °C | 0.941 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.511 | 1.512 | 1.509 | 1.506 |

Table 1: Comparative physicochemical properties of selected phenylheptanol isomers.

Experimental Protocols

The synthesis and characterization of phenylheptanol isomers involve standard organic chemistry techniques. The following sections detail common experimental methodologies.

Synthesis of this compound via Grignard Reaction

A prevalent method for synthesizing this compound is the Grignard reaction, which involves the nucleophilic addition of a Grignard reagent to an aldehyde.

Materials:

-

Magnesium turnings

-

Iodine (catalyst)

-

Dry diethyl ether or THF

-

Bromobenzene

-

Heptanal

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, magnesium turnings and a crystal of iodine are placed under an inert atmosphere (e.g., nitrogen or argon). A solution of bromobenzene in dry ether is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.

-

Reaction with Aldehyde: Once the Grignard reagent is formed, the flask is cooled in an ice bath. A solution of heptanal in dry ether is then added dropwise from the dropping funnel. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.

-

Purification: The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound is purified by vacuum distillation or column chromatography on silica gel.

Caption: Workflow for the synthesis of this compound.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Structural verification of phenylheptanol isomers is routinely performed using ¹H and ¹³C NMR spectroscopy.

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified phenylheptanol isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Typical ¹H NMR spectral features for this compound in CDCl₃ include a triplet corresponding to the terminal methyl group of the heptyl chain, multiplets for the methylene protons, a characteristic multiplet for the proton on the carbon bearing the hydroxyl and phenyl groups (the benzylic proton), and signals in the aromatic region for the phenyl protons. The hydroxyl proton often appears as a broad singlet.

Potential Applications and Biological Activity

While comprehensive biological data for all isomers is not widely available, related structures suggest potential applications. Phenyl alcohols are known to possess antimicrobial and anesthetic properties. Furthermore, chiral alcohols are valuable intermediates in the synthesis of pharmaceuticals. The specific stereochemistry of chiral phenylheptanols can be critical for their interaction with biological targets, such as enzymes and receptors. For instance, some studies have explored related compounds as potential modulators of specific signaling pathways, although detailed public data on this compound itself is limited.

The logical relationship for evaluating a novel isomer in a drug discovery context is outlined below.

An In-depth Technical Guide to the Enantioselective Synthesis of 1-Phenyl-1-heptanol

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral alcohols are fundamental building blocks in the synthesis of pharmaceuticals and fine chemicals. Specifically, enantiomerically pure 1-phenyl-1-heptanol serves as a valuable intermediate and a target for methodological studies in asymmetric synthesis. This technical guide provides a comprehensive overview of the principal strategies for the enantioselective synthesis of this compound. The core focus is on the asymmetric reduction of the prochiral ketone, heptanophenone, through three leading methodologies: Noyori asymmetric hydrogenation, Corey-Bakshi-Shibata (CBS) reduction, and biocatalytic methods. An alternative approach involving the enantioselective addition of an organometallic reagent to benzaldehyde is also discussed. This document presents detailed experimental protocols, comparative data in tabular format, and visual diagrams of key workflows and catalytic cycles to facilitate understanding and application by professionals in chemical research and development.

Introduction

The stereochemistry of a molecule is a critical determinant of its biological activity. In the pharmaceutical industry, the demand for enantiomerically pure compounds is driven by the need to develop drugs with improved therapeutic indices and reduced side effects. Optically active secondary alcohols are ubiquitous structural motifs in many biologically active compounds.[1] The enantioselective synthesis of these alcohols from prochiral ketones is one of the most efficient methods to establish a chiral center.[2]

This compound is a chiral secondary alcohol whose synthesis represents a model system for the development and optimization of asymmetric catalytic reactions. The primary precursor for its synthesis via reduction is 1-phenyl-1-heptanone, commonly known as heptanophenone. This prochiral ketone can be readily synthesized via the Friedel-Crafts acylation of benzene with heptanoyl chloride.[3] This guide details the subsequent, critical step: the enantioselective conversion of heptanophenone to a single enantiomer of this compound.

Synthetic Strategies Overview

The predominant strategies for synthesizing enantiopure this compound focus on creating the chiral carbinol center with high stereocontrol. The logical flow of these approaches, starting from the common precursor, is outlined below.

Asymmetric Reduction of Heptanophenone

The most direct route to enantiopure this compound is the asymmetric reduction of its corresponding prochiral ketone, heptanophenone. Several powerful catalytic systems have been developed for this transformation.

Noyori Asymmetric Hydrogenation

Developed by Ryōji Noyori, this Nobel Prize-winning method utilizes chiral ruthenium-diphosphine-diamine complexes to catalyze the hydrogenation of ketones with high efficiency and enantioselectivity.[4][5] The reaction is prized for its high atom economy, using molecular hydrogen (H₂) as the reductant, and its applicability to industrial-scale synthesis due to very low catalyst loadings (high turnover numbers).[4][6]

The catalytic cycle for the Noyori hydrogenation involves the coordination of the ketone to the ruthenium complex, followed by the transfer of a hydride from the metal and a proton from the amine ligand to the carbonyl group, forming the alcohol product and regenerating the catalyst.

References

- 1. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 3. Solved Devise an efficient synthesis of this compound | Chegg.com [chegg.com]

- 4. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 5. nobelprize.org [nobelprize.org]

- 6. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

A Technical Guide to the Synthesis of Chiral 1-Phenyl-1-heptanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral alcohols are critical building blocks in the pharmaceutical and fine chemical industries, where the stereochemistry of a molecule can dictate its biological activity. 1-Phenyl-1-heptanol, a chiral secondary alcohol, serves as a valuable precursor for the synthesis of more complex chiral molecules. The ability to produce this alcohol in an enantiomerically pure form is therefore of significant interest. This technical guide provides an in-depth overview of the primary strategies for obtaining enantiomerically enriched this compound: the kinetic resolution of the racemic alcohol and the asymmetric reduction of its precursor ketone, heptanophenone. This document details the experimental methodologies, presents comparative data, and illustrates the synthetic pathways.

Strategies for Chiral Synthesis

Two principal pathways are commonly employed for the synthesis of chiral this compound:

-

Kinetic Resolution of Racemic this compound: This method involves the selective reaction of one enantiomer in a racemic mixture, typically catalyzed by an enzyme, leaving the other enantiomer unreacted and thus enriched. Lipases are frequently used for the enantioselective acylation of alcohols.

-

Asymmetric Reduction of Heptanophenone: This more direct approach involves the enantioselective reduction of the prochiral ketone, heptanophenone (also known as hexyl phenyl ketone), to the desired chiral alcohol using a chiral catalyst. Prominent methods include the Corey-Bakshi-Shibata (CBS) reduction and asymmetric transfer hydrogenation (ATH).

Method 1: Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a widely used and robust method for separating enantiomers of chiral alcohols. The process relies on the differential rate of reaction of the two enantiomers with an acyl donor in the presence of a lipase. This results in the formation of an ester from one enantiomer, while the other enantiomer remains largely as the alcohol. The resulting ester and unreacted alcohol can then be separated.

Experimental Protocol: Lipase-Catalyzed Acylation

The following is a generalized protocol based on successful resolutions of structurally similar secondary alcohols.

-

Materials:

-

Racemic this compound

-

Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B)

-

Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

-

Anhydrous organic solvent (e.g., n-heptane, toluene)

-

Molecular sieves (optional, to maintain anhydrous conditions)

-

-

Procedure:

-

To a solution of racemic this compound in the chosen anhydrous solvent, add the immobilized lipase.

-

Add the acyl donor to the mixture. The molar ratio of the acyl donor to the alcohol is a critical parameter to optimize.

-

The reaction mixture is agitated (stirred or shaken) at a controlled temperature (typically ranging from 30°C to 60°C).

-

The progress of the reaction is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and the enantiomeric excess (ee) of both the remaining alcohol and the formed ester.

-

The reaction is quenched when the desired conversion (ideally close to 50%) is reached to maximize the enantiomeric purity of both products.

-

The enzyme is removed by filtration.

-

The resulting mixture of the ester and the unreacted alcohol is separated by column chromatography.

-

The optically active alcohol is isolated, and the ester can be hydrolyzed to obtain the other enantiomer of the alcohol if desired.

-

Quantitative Data for Lipase-Catalyzed Resolution of Analogous Alcohols

| Substrate | Lipase | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | Product | Enantiomeric Excess (ee%) |

| (R,S)-1-phenylethanol | Burkholderia cepacia Lipase | Vinyl Acetate | n-heptane/[EMIM][BF4] | - | 40.1 | (R)-1-phenylethyl acetate | 98.9[1] |

| (R,S)-1-phenyl-1-propanol | Novozym 435 | Lauric Acid | Toluene | 50 | ~50 | (S)-1-phenyl-1-propanol | 95[2] |

Workflow for Kinetic Resolution

Method 2: Asymmetric Reduction of Heptanophenone

The direct asymmetric reduction of the prochiral ketone, heptanophenone, offers a more atom-economical route to a single enantiomer of this compound. Two highly effective and widely used methods are the Corey-Bakshi-Shibata (CBS) reduction and asymmetric transfer hydrogenation.

A. Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful method for the enantioselective reduction of a wide range of ketones using a chiral oxazaborolidine catalyst and a stoichiometric borane source.[3][4][5]

-

Materials:

-

Heptanophenone

-

Chiral oxazaborolidine catalyst (e.g., (R)- or (S)-Me-CBS)

-

Borane source (e.g., BH₃·THF or BH₃·SMe₂)

-

Anhydrous aprotic solvent (e.g., THF)

-

-

Procedure:

-

The chiral oxazaborolidine catalyst (typically 5-10 mol%) is dissolved in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) and cooled (e.g., to 0°C or -20°C).

-

The borane source is added dropwise to the catalyst solution.

-

A solution of heptanophenone in the anhydrous solvent is then added slowly to the catalyst-borane mixture.

-

The reaction is stirred at the controlled temperature until completion, as monitored by TLC or GC.

-

The reaction is carefully quenched by the slow addition of a protic solvent, such as methanol.

-

An acidic or basic workup is performed to hydrolyze the resulting borate ester.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography to yield the enantiomerically enriched this compound.

-

B. Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is another highly efficient method that uses a hydrogen donor (e.g., isopropanol or formic acid) in the presence of a chiral transition metal catalyst, typically based on ruthenium.

-

Materials:

-

Heptanophenone

-

Ruthenium catalyst precursor (e.g., [RuCl₂(p-cymene)]₂)

-

Chiral ligand (e.g., (S,S)- or (R,R)-TsDPEN)

-

Hydrogen source (e.g., a mixture of formic acid and triethylamine, or isopropanol with a base)

-

Solvent (e.g., dichloromethane, isopropanol)

-

-

Procedure:

-

The ruthenium precursor and the chiral ligand are dissolved in the solvent under an inert atmosphere to form the active catalyst in situ.

-

Heptanophenone is added to the catalyst solution.

-

The hydrogen source is then added to initiate the reaction.

-

The mixture is stirred at a controlled temperature (often room temperature to 40°C) until the reaction is complete.

-

The reaction mixture is worked up by removing the solvent and partitioning the residue between water and an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The resulting chiral alcohol is purified by column chromatography.

-

Expected Performance of Asymmetric Reduction Methods

While specific experimental data for the asymmetric reduction of heptanophenone is not available in the immediate search results, high enantioselectivities and yields are generally expected for these reliable methods when applied to simple aryl alkyl ketones.

| Method | Catalyst System | Reductant / H-Source | Typical ee% | Typical Yield% |

| CBS Reduction | Chiral Oxazaborolidine | Borane (BH₃) | >90 | >85 |

| Asymmetric Transfer Hydrogenation | Ru(II)/Chiral Diamine | Formic Acid/Triethylamine or Isopropanol | >95 | >90 |

Workflow for Asymmetric Reduction

Conclusion

The synthesis of enantiomerically pure this compound can be effectively achieved through two primary strategies. Lipase-catalyzed kinetic resolution offers a reliable method for separating a racemic mixture, providing access to both enantiomers, albeit with a theoretical maximum yield of 50% for each. For a more direct and atom-economical approach, the asymmetric reduction of heptanophenone via methods such as the CBS reduction or asymmetric transfer hydrogenation are powerful alternatives that can provide high yields and excellent enantioselectivities of a single, desired enantiomer. The choice of method will depend on factors such as the availability of starting materials and reagents, desired scale, and the specific enantiomer required for subsequent synthetic steps. The protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the field of chiral synthesis and drug development.

References

Spectroscopic Profile of 1-Phenyl-1-heptanol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Phenyl-1-heptanol, a key intermediate in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers critical insights for researchers, scientists, and professionals engaged in drug development and organic chemistry.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound (CAS No: 614-54-0, Molecular Formula: C₁₃H₂₀O, Molecular Weight: 192.30 g/mol ).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 14.1 | CH₃ (C7) |

| 22.6 | CH₂ (C6) |

| 25.9 | CH₂ (C5) |

| 31.8 | CH₂ (C4) |

| 38.8 | CH₂ (C3) |

| 75.0 | CH-OH (C1) |

| 125.8 | Aromatic CH |

| 127.2 | Aromatic CH |

| 128.2 | Aromatic CH |

| 145.0 | Aromatic C (quaternary) |

Note: This data is based on publicly available spectra and may vary slightly depending on the experimental conditions.

¹H NMR Data

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3370 | O-H stretch (alcohol) | Broad, Strong |

| 3085, 3062, 3029 | C-H stretch (aromatic) | Medium |

| 2954, 2929, 2857 | C-H stretch (aliphatic) | Strong |

| 1603, 1494, 1466, 1454 | C=C stretch (aromatic ring) | Medium to Weak |

| 1028 | C-O stretch (alcohol) | Strong |

| 759, 700 | C-H out-of-plane bend (monosubstituted benzene) | Strong |

Note: The IR spectrum was obtained from a thin film of the neat liquid.[1]

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 192 | ~5 | [M]⁺ (Molecular Ion) |

| 174 | ~10 | [M - H₂O]⁺ |

| 107 | 100 | [C₇H₇O]⁺ (Benzylic cleavage) |

| 91 | ~40 | [C₇H₇]⁺ (Tropylium ion) |

| 79 | ~30 | [C₆H₇]⁺ |

| 77 | ~25 | [C₆H₅]⁺ (Phenyl cation) |

Note: This data is based on Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum was likely acquired on a Bruker AM-270 spectrometer.[1] A typical protocol for obtaining such a spectrum involves:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: The NMR spectrometer is tuned to the carbon frequency. Standard acquisition parameters for a ¹³C NMR spectrum are set, including a sufficient number of scans to achieve an adequate signal-to-noise ratio, a relaxation delay to allow for full magnetization recovery between pulses, and a spectral width that encompasses all expected carbon signals.

-

Data Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to produce the final frequency-domain spectrum. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

The FTIR spectrum was recorded on a Bruker IFS 85 spectrometer using a film technique.[1] A general procedure for this method is as follows:

-

Sample Preparation: A drop of neat this compound is placed between two infrared-transparent salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin liquid film.

-

Background Spectrum: A background spectrum of the clean, empty salt plates is recorded. This is necessary to subtract the absorbance of the plates and any atmospheric water and carbon dioxide from the sample spectrum.

-

Sample Spectrum: The salt plates containing the sample are placed in the spectrometer's sample holder. The infrared spectrum is then recorded, typically over the range of 4000 to 400 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum of the compound.

Mass Spectrometry (MS)

The mass spectrum was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A typical protocol would involve:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane.

-

Gas Chromatography: A small volume of the sample solution is injected into the gas chromatograph. The GC separates the components of the sample based on their boiling points and interactions with the stationary phase of the GC column. The oven temperature is typically programmed to ramp from a low to a high temperature to ensure good separation.

-

Ionization: As the this compound elutes from the GC column, it enters the mass spectrometer's ion source. In electron ionization (EI) mode, the molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions and fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Physical and chemical properties of 1-Phenyl-1-heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of 1-Phenyl-1-heptanol (CAS: 614-54-0). The information is intended to support research, development, and quality control activities involving this compound.

Core Physical and Chemical Properties

This compound, also known as α-hexylbenzyl alcohol, is a secondary alcohol. Its core properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₀O | [1][2][3] |

| Molecular Weight | 192.30 g/mol | [3][4] |

| IUPAC Name | 1-phenylheptan-1-ol | [3] |

| CAS Number | 614-54-0 | [2][3] |

| Density | 0.9460 g/cm³ | [1][2] |

| Boiling Point | 275°C (estimated) | [1][2] |

| Refractive Index | 1.5024 | [1][2] |

| XLogP3-AA | 3.9 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

Synonyms: 1-phenylheptan-1-ol, phenyl heptanol, Hexylphenylcarbinol, Alpha-n-hexyl benzyl alcohol.[3][5]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for obtaining reliable and reproducible results.

A common and efficient method for synthesizing this compound involves a two-step process: Friedel-Crafts acylation followed by ketone reduction.[6]

Methodology:

-

Step 1: Friedel-Crafts Acylation to form 1-phenylheptan-1-one.

-

Reaction: Benzene is acylated with heptanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

-

Procedure:

-

To a flask equipped with a stirrer and reflux condenser, add anhydrous benzene and aluminum chloride under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the mixture in an ice bath.

-

Slowly add heptanoyl chloride dropwise to the stirred mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or GC).

-

Quench the reaction by carefully pouring the mixture over crushed ice and hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-phenylheptan-1-one.

-

-

-

Step 2: Reduction to this compound.

-

Reaction: The carbonyl group of 1-phenylheptan-1-one is reduced to a secondary alcohol using a reducing agent like sodium borohydride (NaBH₄).

-

Procedure:

-

Dissolve the crude 1-phenylheptan-1-one in a suitable solvent, such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Add sodium borohydride portion-wise to the stirred solution.

-

Stir the reaction mixture for 1-2 hours at room temperature.

-

Neutralize the excess NaBH₄ by the slow addition of a dilute acid (e.g., 1M HCl).

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting crude this compound by vacuum distillation.

-

-

Caption: Synthesis workflow for this compound.

The identity and purity of synthesized this compound are confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Methodology: A dilute solution of the sample in a volatile solvent is injected into the GC. The compound is separated based on its boiling point and polarity on a capillary column. The mass spectrometer fragments the eluted compound, providing a unique mass spectrum that confirms its molecular weight and structure.

-

Expected Results: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (192.3 g/mol ).[3]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Methodology: ¹H and ¹³C NMR spectra are recorded by dissolving the sample in a deuterated solvent (e.g., CDCl₃).

-

Expected Results:

-

¹H NMR: Will show distinct signals for the aromatic protons on the phenyl group, the carbinol proton (-CHOH), and the aliphatic protons of the heptyl chain.

-

¹³C NMR: Will display unique peaks for each carbon atom, including those in the phenyl ring, the carbon bearing the hydroxyl group, and the carbons in the alkyl chain. Data for this compound is available in spectral databases.[3]

-

-

-

Infrared (IR) Spectroscopy:

-

Methodology: An IR spectrum is obtained, typically using a thin film of the liquid sample.

-

Expected Results: A characteristic broad absorption band will be observed in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. Additional peaks corresponding to C-H (aromatic and aliphatic) and C-O stretching will also be present.[3]

-

Caption: Key properties of this compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not detailed in the search, general precautions for similar secondary alcohols and combustible liquids should be followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[7]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[7][8] Keep away from heat, sparks, open flames, and other sources of ignition.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

-

First Aid:

Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

References

- 1. chembk.com [chembk.com]

- 2. This compound CAS#: 614-54-0 [m.chemicalbook.com]

- 3. 1-Phenylheptan-1-ol | C13H20O | CID 249502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [stenutz.eu]

- 5. labshake.com [labshake.com]

- 6. Solved Devise an efficient synthesis of this compound | Chegg.com [chegg.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis and Reactions of 1-Phenyl-1-heptanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the synthesis and key reactions of 1-Phenyl-1-heptanol, a secondary benzylic alcohol with potential applications in various fields of chemical research and development. This document details common synthetic routes, including Grignard reactions and the reduction of heptanophenone, and explores subsequent reactions such as oxidation, esterification, and etherification. Quantitative data is summarized in structured tables, and detailed experimental protocols for key transformations are provided. Furthermore, this guide includes visualizations of relevant biochemical pathways and experimental workflows to facilitate a deeper understanding of the molecular interactions and procedural steps involved.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through two primary methodologies: the Grignard reaction, offering a direct route, and a two-step process involving Friedel-Crafts acylation followed by the reduction of the resulting ketone.

Grignard Reaction

The Grignard reaction provides a versatile and direct method for the formation of the carbon-carbon bond necessary to construct this compound.[1][2] This can be approached in two ways: by reacting phenylmagnesium bromide with heptanal, or by reacting heptylmagnesium bromide with benzaldehyde. The general principle involves the nucleophilic attack of the organomagnesium compound on the carbonyl carbon of the aldehyde.[1]

Reaction Scheme:

-

Route A: Phenylmagnesium bromide + Heptanal → this compound

-

Route B: Heptylmagnesium bromide + Benzaldehyde → this compound

| Reactants | Reagents | Solvent | Typical Yield (%) | Reference |

| Phenylmagnesium bromide, Heptanal | Mg, Bromobenzene, Heptanal | Diethyl ether or THF | 60-80 (estimated) | [1] |

| Heptylmagnesium bromide, Benzaldehyde | Mg, 1-Bromoheptane, Benzaldehyde | Diethyl ether or THF | 60-80 (estimated) | [2] |

Experimental Protocol: Synthesis of this compound via Grignard Reaction (Route A)

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether or THF

-

Heptanal

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Prepare a solution of bromobenzene in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Prepare a solution of heptanal in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the heptanal solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Quench the reaction by slowly adding 1 M hydrochloric acid with vigorous stirring.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by vacuum distillation.

Friedel-Crafts Acylation and Reduction

An alternative and widely used method involves the Friedel-Crafts acylation of benzene with heptanoyl chloride to form heptanophenone, followed by the reduction of the ketone to the desired secondary alcohol.[3][4] This two-step approach is often favored for its scalability and the commercial availability of the starting materials.[5]

Reaction Scheme:

Step 1: Friedel-Crafts Acylation Benzene + Heptanoyl chloride --(AlCl₃)--> Heptanophenone

Step 2: Reduction Heptanophenone --(NaBH₄ or LiAlH₄)--> this compound

| Reaction | Reactants | Catalyst/Reagent | Solvent | Typical Yield (%) | Reference |

| Friedel-Crafts Acylation | Benzene, Heptanoyl chloride | AlCl₃ | Benzene (solvent and reactant) or CS₂ | 85-95 | [5][6] |

| Reduction | Heptanophenone | NaBH₄ | Methanol or Ethanol | >95 | [3] |

| Reduction | Heptanophenone | LiAlH₄ | Diethyl ether or THF | >95 | [3] |

Experimental Protocol: Synthesis of Heptanophenone via Friedel-Crafts Acylation

Materials:

-

Anhydrous aluminum chloride

-

Anhydrous benzene

-

Heptanoyl chloride

-

Ice

-

Concentrated hydrochloric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous calcium chloride

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place anhydrous aluminum chloride and anhydrous benzene.

-

Cool the mixture in an ice bath with stirring.

-

Add heptanoyl chloride dropwise from the dropping funnel at a rate that maintains the temperature below 10°C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours, and then at 50-60°C for 1 hour until the evolution of HCl gas ceases.

-

Cool the reaction mixture and pour it slowly onto crushed ice containing concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.

-

The resulting heptanophenone can be purified by vacuum distillation.

Experimental Protocol: Reduction of Heptanophenone to this compound

Materials:

-

Heptanophenone

-

Methanol or Ethanol

-

Sodium borohydride (NaBH₄)

-

1 M Hydrochloric acid

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve heptanophenone in methanol or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in small portions to the stirred solution.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases.

-

Remove the bulk of the alcohol solvent under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield this compound.

Reactions of this compound

As a secondary benzylic alcohol, this compound can undergo a variety of reactions, including oxidation to the corresponding ketone, esterification to form esters, and etherification to produce ethers.

Oxidation

The oxidation of this compound to heptanophenone is a common transformation.[7][8] Mild oxidizing agents such as Pyridinium Chlorochromate (PCC) are often employed to avoid over-oxidation to carboxylic acids.[7][9]

Reaction Scheme:

This compound --(PCC)--> Heptanophenone

| Reactant | Oxidizing Agent | Solvent | Typical Yield (%) | Reference |

| This compound | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | 80-95 (estimated) | [7][8] |

Experimental Protocol: Oxidation of this compound to Heptanophenone

Materials:

-

This compound

-

Pyridinium Chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Diethyl ether

Procedure:

-

In a round-bottom flask, suspend PCC in anhydrous DCM.

-

To this stirred suspension, add a solution of this compound in anhydrous DCM dropwise.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to remove the chromium byproducts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain heptanophenone.

Esterification

This compound can be readily esterified with acyl chlorides or acid anhydrides in the presence of a base or an acid catalyst to form the corresponding esters.[10][11]

Reaction Scheme (with Propionyl Chloride):

This compound + Propionyl chloride --(Pyridine)--> 1-Phenyl-1-heptyl propionate

| Reactants | Reagent | Solvent | Typical Yield (%) | Reference |

| This compound, Propionyl chloride | Pyridine | Dichloromethane (DCM) | >90 (estimated) | [10] |

Experimental Protocol: Esterification of this compound with Propionyl Chloride

Materials:

-

This compound

-

Propionyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound and pyridine in DCM.

-

Cool the solution in an ice bath.

-

Add propionyl chloride dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by adding 1 M hydrochloric acid.

-

Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the ester.

Etherification (Williamson Ether Synthesis)

The hydroxyl group of this compound can be converted into an ether via the Williamson ether synthesis.[1][12][13] This involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.[12]

Reaction Scheme (with Methyl Iodide):

This compound + NaH → 1-Phenyl-1-heptoxide anion 1-Phenyl-1-heptoxide anion + Methyl iodide → 1-Methoxy-1-phenylheptane

| Reactants | Reagents | Solvent | Typical Yield (%) | Reference |

| This compound, Methyl iodide | Sodium hydride (NaH) | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | 70-90 (estimated) | [12][13] |

Experimental Protocol: Etherification of this compound with Methyl Iodide

Materials:

-

This compound

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Methyl iodide

-

Saturated ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, wash sodium hydride with anhydrous hexane to remove the mineral oil and then suspend it in anhydrous THF.

-

Cool the suspension to 0°C.

-

Add a solution of this compound in anhydrous THF dropwise to the stirred suspension of sodium hydride.

-

Stir the mixture at room temperature for 30 minutes after the addition is complete to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0°C and add methyl iodide dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours or until TLC analysis indicates the disappearance of the starting alcohol.

-

Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting ether can be purified by column chromatography.

Visualizations

Signaling Pathway Diagram

While the direct effects of this compound on specific signaling pathways are not extensively documented, a structurally related compound, 1-phenyl-2-pentanol, has been shown to modulate the Wnt/β-catenin signaling pathway. Given the structural similarity, it is plausible that this compound could interact with components of this pathway. The following diagram illustrates the canonical Wnt/β-catenin signaling pathway.

Caption: Canonical Wnt/β-catenin signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the synthesis of this compound via the Friedel-Crafts acylation and subsequent reduction, followed by an oxidation reaction.

Caption: Workflow for synthesis and subsequent oxidation.

Logical Relationship Diagram

The Ehrlich pathway describes the biosynthesis of higher alcohols (fusel alcohols) from amino acids in yeast. While not a direct synthesis of this compound, it provides a logical framework for the biological production of structurally related aromatic alcohols.

Caption: The Ehrlich pathway for higher alcohol synthesis.

References

- 1. Williamson ether synthesis | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. google.com [google.com]

- 3. brainly.com [brainly.com]

- 4. Solved Devise an efficient synthesis of this compound | Chegg.com [chegg.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chemistryjournals.net [chemistryjournals.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. Solved Expt 5 - Preparation of a Propionate Ester Overview: | Chegg.com [chegg.com]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. scholarship.richmond.edu [scholarship.richmond.edu]

In-Depth Technical Guide to 2-Chlorobenzonitrile (CAS 614-54-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety data, and relevant biological activities of 2-Chlorobenzonitrile (CAS 614-54-0). The information is presented to support research, development, and safety management in laboratory and industrial settings.

Chemical and Physical Properties

2-Chlorobenzonitrile is a white to light yellow crystalline solid.[1] It is an important intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₇H₄ClN | [3] |

| Molecular Weight | 137.57 g/mol | [3] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 43-46 °C | [4] |

| Boiling Point | 232 °C | [4] |

| Flash Point | 108 °C (closed cup) | [5] |

| Solubility | Soluble in alcohol and ether; sparingly soluble in water (1 g/L) | [6] |

| Density | 1.18 g/cm³ | [7] |

| Vapor Pressure | 0.06 mbar @ 20 °C | [6] |

Synthesis and Reactions

2-Chlorobenzonitrile is a versatile chemical intermediate. A primary industrial production method is the ammoxidation of 2-chlorotoluene.[1] It serves as a precursor for a variety of pharmaceutical and chemical entities.

Synthesis of 2-Cyano-4-nitroaniline

A key application of 2-chlorobenzonitrile is in the synthesis of 2-cyano-4-nitroaniline, an important dye intermediate.[2] This process typically involves nitration followed by ammonolysis.

Step 1: Nitration

-

In a suitable reaction vessel, dissolve 100g of 2-chlorobenzonitrile in 300g of sulfuric acid medium.

-

Cool the mixture to 5-10 °C.

-

Slowly add a nitrating mixture of nitric acid and sulfuric acid (e.g., a 0.75:1 mass ratio) while maintaining the temperature between 5-10 °C.

-

After the addition is complete, allow the reaction to proceed to completion.

-

The resulting nitrated compound is then diluted with water and filtered to isolate the nitrated material.

Step 2: Ammonolysis

-

Dissolve the nitrated material in an appropriate solvent, such as 375g of chlorobenzene.

-

Transfer the solution to a high-pressure reactor.

-

Introduce liquid ammonia and heat the mixture to the reaction temperature (e.g., 130 °C) under pressure (e.g., 3.6 MPa).

-

Monitor the reaction until completion, for instance, by liquid chromatography.

-

After the reaction, recover the solvent by distillation.

-

The resulting 2-cyano-4-nitroaniline is then isolated by filtration, washed to neutrality, and dried.

Below is a workflow diagram for the synthesis of 2-cyano-4-nitroaniline from 2-chlorobenzonitrile.

Safety and Toxicology

2-Chlorobenzonitrile is classified as harmful if swallowed or in contact with skin, and it causes serious eye irritation.[8]

Toxicological Data

| Test | Species | Route | Value | Reference |

| LD₅₀ | Mouse | Oral | > 300 mg/kg | [9] |

| LD₅₀ | Rat (female) | Oral | 396 mg/kg | [10] |

| LD₅₀ | Rabbit | Dermal | 340 - 600 mg/kg | [10] |

| Skin Irritation | Rabbit | Dermal | No irritation (4h exposure) | [10] |

| Eye Irritation | Rabbit | Ocular | Moderate eye irritation (24h) | [10] |

Experimental Protocols for Toxicological Assessment

The toxicological data for 2-chlorobenzonitrile are typically generated following standardized OECD guidelines.

-

Test Animals: Healthy, young adult rats of a single sex (typically females as they are often slightly more sensitive) are used.

-

Housing and Fasting: The animals are housed in individual cages under standard laboratory conditions (22 ± 3 °C, 30-70% humidity, 12h light/dark cycle). Food is withheld for a specified period before dosing, but water is available ad libitum.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The substance may be dissolved in a suitable vehicle if necessary. Several dose groups are used with a sufficient number of animals per group.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.

-

Pathology: All animals (those that die during the study and survivors at the end) undergo a gross necropsy.

-

Data Analysis: The LD₅₀ is calculated using a standard statistical method.

-

Test Animals: Healthy, young adult albino rabbits with intact skin are used.

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Application: A 0.5 g amount of the solid test substance is applied to a small area (about 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing. The patch is applied for a 4-hour exposure period.

-

Observation: After the exposure period, the patch and any residual substance are removed. The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The observation period can be extended up to 14 days if the responses are persistent.

-

Scoring: The degree of skin reaction is scored according to a standardized scale.

-

Test Animals: Healthy, young adult albino rabbits are used.

-

Application: A single dose of the test substance (e.g., 0.1 mL of a liquid or a specified weight of a solid) is instilled into the conjunctival sac of one eye of each animal. The eyelids are held together for about one second. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for ocular reactions (in the cornea, iris, and conjunctiva) at 1, 24, 48, and 72 hours after application. The observation period may be extended to assess the reversibility of any effects.

-

Scoring: Ocular lesions are scored based on a standardized system.

Relevance in Drug Development and Biological Pathways

2-Chlorobenzonitrile is a key starting material for several important pharmaceuticals. Understanding the biological pathways of these derivatives provides insight into the potential applications of novel compounds synthesized from this precursor.

Antihypertensive Drugs: Valsartan and the Angiotensin II Receptor Pathway

2-Chlorobenzonitrile is an essential building block in the synthesis of Valsartan, an angiotensin II receptor blocker (ARB) used to treat high blood pressure.[7][11] Valsartan acts by selectively blocking the AT₁ receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.

The signaling cascade initiated by the binding of Angiotensin II to the AT₁ receptor is complex and involves multiple downstream effectors that contribute to its physiological and pathophysiological effects.

Antimalarial Drugs: Nitroquine and the Mosquito Immune Response

2-Chlorobenzonitrile is a precursor for the antimalarial drug nitroquine.[2] Interestingly, nitroquine not only acts on the Plasmodium parasite but also modulates the immune system of the mosquito vector, Anopheles stephensi.[5][12] It has been shown to induce the melanization of Plasmodium oocysts, a key insect immune response. This involves the Thioester-containing protein 1 (TEP1) and the prophenoloxidase (PPO) activation cascade.[1][13]

TEP1 acts as an opsonin, marking the parasite for destruction. This triggers a serine protease cascade that ultimately cleaves inactive PPO into its active form, phenoloxidase (PO). PO then catalyzes the production of melanin, which encapsulates and kills the parasite.

Anti-inflammatory Drug Development

Derivatives of 2-chlorobenzonitrile have shown potential as anti-inflammatory agents.[14] The development of non-steroidal anti-inflammatory drugs (NSAIDs) often targets the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, which are critical in the biosynthesis of prostaglandins and leukotrienes, respectively. These lipid mediators are key players in the inflammatory response.

The logical relationship for the development of these anti-inflammatory agents is to synthesize derivatives of 2-chlorobenzonitrile that can inhibit these enzymatic pathways, thereby reducing the production of pro-inflammatory mediators.

References

- 1. Insect prophenoloxidase: the view beyond immunity | Semantic Scholar [semanticscholar.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Frontiers | Comparative immunological roles of TEP1 in Anopheles gambiae and Biomphalaria glabrata: implications for malaria and schistosomiasis control [frontiersin.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Frontiers | Identification of a Conserved Prophenoloxidase Activation Pathway in Cotton Bollworm Helicoverpa armigera [frontiersin.org]

- 7. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oecd.org [oecd.org]

- 9. journals.plos.org [journals.plos.org]

- 10. pnas.org [pnas.org]

- 11. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.biologists.com [journals.biologists.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. oecd.org [oecd.org]

Stereochemistry of 1-Phenyl-1-heptanol and its derivatives

An In-depth Technical Guide to the Stereochemistry of 1-Phenyl-1-heptanol and its Derivatives

This guide offers a detailed exploration of the stereochemistry of this compound, a chiral secondary benzylic alcohol. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, resolution, and characterization of this compound and its derivatives. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from well-established methods for analogous chiral secondary benzylic alcohols to provide a comprehensive overview of the relevant techniques and principles.

Introduction to this compound

This compound is an organic compound with the chemical formula C₁₃H₂₀O.[1][2] Its structure features a chiral center at the carbon atom bonded to the hydroxyl group and the phenyl group, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-1-phenyl-1-heptanol and (S)-1-phenyl-1-heptanol. The stereochemistry of such molecules is crucial in various fields, particularly in pharmaceuticals, where different enantiomers can exhibit distinct pharmacological and toxicological profiles.[2] This guide details the synthetic routes to racemic and enantiopure this compound, methods for the resolution of its racemic mixtures, and analytical techniques for characterizing its stereoisomers.

Synthesis of Racemic this compound

The most common and efficient synthesis of racemic this compound involves a two-step process: Friedel-Crafts acylation of benzene followed by the reduction of the resulting ketone.[3][4]

Step 1: Friedel-Crafts Acylation to Heptanophenone

Benzene is acylated with heptanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to produce heptanophenone.[3][4]

Experimental Protocol (General):

-

To a cooled and stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane), slowly add heptanoyl chloride.

-

Add benzene dropwise to the mixture, maintaining a low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by carefully pouring it over crushed ice and an acidic aqueous solution.

-

Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

The crude heptanophenone can be purified by vacuum distillation.

Step 2: Reduction of Heptanophenone to this compound

The ketone group of heptanophenone is then reduced to a secondary alcohol using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[3]

Experimental Protocol (General):

-

Dissolve heptanophenone in a suitable solvent (e.g., methanol or ethanol for NaBH₄, or diethyl ether/THF for LiAlH₄).

-

Cool the solution in an ice bath and add the reducing agent portion-wise.

-

Stir the reaction mixture until the ketone is completely consumed (monitored by TLC).

-

Carefully quench the reaction with water or a dilute acid.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and evaporate the solvent.

-

The resulting racemic this compound can be purified by column chromatography or distillation.

Caption: Synthetic pathway to racemic this compound.

Stereoselective Synthesis of this compound

Enantiomerically enriched or pure this compound can be prepared through stereoselective methods, which are broadly categorized into the stereoselective reduction of a prochiral ketone or the enantioselective addition of a nucleophile to a prochiral aldehyde.

Stereoselective Reduction of Heptanophenone

The reduction of heptanophenone with a chiral reducing agent or in the presence of a chiral catalyst can yield an excess of one enantiomer of this compound. A common method is the Meerwein-Ponndorf-Verley (MPV) reduction using a chiral aluminum alkoxide.[5] Ketoreductase enzymes also offer a highly selective route for this transformation.[6]

Experimental Protocol (Enzymatic Reduction - General):

-

Prepare a buffered aqueous solution containing glucose and NADP⁺.

-

Add a ketoreductase (KRED) and a glucose dehydrogenase (for cofactor regeneration).

-

Add heptanophenone, possibly dissolved in a co-solvent like isopropanol.

-

Adjust the pH and incubate the mixture with shaking at a controlled temperature.

-

Monitor the reaction for conversion and enantiomeric excess (ee).

-

Upon completion, extract the product with an organic solvent, dry, and purify.

Caption: Asymmetric synthesis of this compound.

Enantioselective Addition to Benzaldehyde

The addition of a hexyl nucleophile (e.g., hexyllithium or a hexyl Grignard reagent) to benzaldehyde in the presence of a chiral ligand can produce enantiomerically enriched this compound.[7]

Resolution of Racemic this compound

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent.

Enzymatic Kinetic Resolution

Lipases are commonly used enzymes for the kinetic resolution of secondary alcohols via enantioselective acylation.[8] In a typical procedure, one enantiomer is acylated at a much faster rate than the other, allowing for the separation of the acylated product (ester) from the unreacted alcohol.

Experimental Protocol (Lipase-catalyzed Resolution - General):

-

Dissolve racemic this compound in an organic solvent (e.g., hexane or MTBE).

-

Add an acyl donor, such as vinyl acetate.

-

Add a lipase, for example, Candida antarctica lipase B (CALB).

-

Stir the mixture at room temperature and monitor the reaction progress by GC or HPLC.

-

The reaction is typically stopped at around 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

-

Separate the enzyme by filtration.

-

Separate the acylated product from the unreacted alcohol using column chromatography.

-

The ester can be hydrolyzed back to the alcohol, yielding the other enantiomer.

Caption: Workflow for enzymatic kinetic resolution.

Chiroptical Properties and Stereochemical Analysis

The characterization of the stereochemistry of this compound relies on several analytical techniques.

Polarimetry

Enantiomers rotate plane-polarized light in equal but opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral molecule.[9][10] By measuring the observed rotation of a sample and comparing it to the specific rotation of the pure enantiomer, the enantiomeric excess (ee) can be determined.[11][12]

Enantiomeric Excess (ee) Calculation: ee (%) = ([α]observed / [α]pure) * 100

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[13][14] The resulting CD spectrum is unique to a specific enantiomer and can be used to determine its absolute configuration, often with the aid of computational studies.[1]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful tool for separating and quantifying enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[15]

Derivatives of this compound

The hydroxyl group of this compound can be derivatized to form esters, ethers, and other functional groups. These derivatives may have applications in various areas, including as polymer additives or as intermediates in the synthesis of more complex molecules.[16] The stereochemical integrity of the chiral center must be considered during derivatization. Reactions that do not involve breaking the C-O bond at the stereocenter will proceed with retention of configuration.

Quantitative Data

As specific quantitative data for this compound is scarce, the following table summarizes typical results for the kinetic resolution of a closely related and well-studied analogue, 1-phenylethanol. These values provide an indication of the efficiencies that might be expected for similar processes with this compound.

| Method | Substrate | Catalyst/Enzyme | Acyl Donor | Enantiomeric Excess (ee) of Product | Conversion | Reference |

| Enzymatic Kinetic Resolution | (R,S)-1-Phenylethanol | Burkholderia cepacia lipase | Vinyl Acetate | 98.9% | 40.1% | [17] |

| Enzymatic Kinetic Resolution | (R,S)-1-Phenylethanol | Novozyme 435 | Vinyl Acetate | >99% (for remaining substrate) | ~50% | N/A |

Conclusion

The stereochemistry of this compound is a critical aspect that influences its properties and potential applications. While this specific molecule has not been as extensively studied as some of its homologues, established methodologies for the synthesis, resolution, and analysis of chiral secondary benzylic alcohols provide a robust framework for working with its enantiomers. Stereoselective synthesis through asymmetric reduction or nucleophilic addition, as well as kinetic resolution using enzymes like lipases, are effective strategies for obtaining enantiopure forms. The characterization of these enantiomers is readily achievable through a combination of polarimetry, CD spectroscopy, and chiral HPLC. Further research into the specific properties and applications of the individual enantiomers of this compound and its derivatives could uncover novel uses in materials science and medicinal chemistry.

References

- 1. An exciton-coupled circular dichroism protocol for the determination of identity, chirality, and enantiomeric excess of chiral secondary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Phenylheptan-1-ol | C13H20O | CID 249502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tus.elsevierpure.com [tus.elsevierpure.com]

- 4. Solved Devise an efficient synthesis of this compound | Chegg.com [chegg.com]

- 5. EP0963972A2 - Stereoselective reduction of carbonyl compounds - Google Patents [patents.google.com]

- 6. Stereoselective reduction of diarylmethanones via a ketoreductase@metal–organic framework - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. Circular dichroism of saturated chiral alcohols - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. 117.244.107.132:8080 [117.244.107.132:8080]

- 15. researchgate.net [researchgate.net]

- 16. Enantioselective 1,4-addition of aromatic nucleophiles to alpha,beta-unsaturated aldehydes using chiral organic catalysts - Eureka | Patsnap [eureka.patsnap.com]

- 17. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Synthesis of 1-Phenyl-1-heptanol via Grignard Reaction

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency.[1][2] This application note provides a detailed protocol for the synthesis of 1-phenyl-1-heptanol, a secondary alcohol, through the nucleophilic addition of a hexylmagnesium bromide Grignard reagent to benzaldehyde.[3] The protocol covers the preparation of the Grignard reagent, the reaction with the aldehyde, product isolation, purification, and characterization. All procedures are designed for a laboratory setting, emphasizing safety and reproducibility.

Reaction Scheme

Step 1: Formation of Grignard Reagent

-

1-Bromohexane reacts with magnesium turnings in anhydrous diethyl ether to form hexylmagnesium bromide.

-

CH3(CH2)5Br + Mg --(anhydrous Et2O)--> CH3(CH2)5MgBr

-

Step 2: Reaction with Benzaldehyde & Workup

-

Hexylmagnesium bromide attacks the electrophilic carbonyl carbon of benzaldehyde.

-

Subsequent acidic workup protonates the resulting alkoxide to yield this compound.

-

C6H5CHO + CH3(CH2)5MgBr -> C6H5CH(OMgBr)(CH2)5CH3

-

C6H5CH(OMgBr)(CH2)5CH3 + H3O+ -> C6H5CH(OH)(CH2)5CH3 + Mg(OH)Br

-

Experimental Protocols

Materials and Reagents

Strict anhydrous (dry) conditions are critical for the success of this reaction, as Grignard reagents are strong bases that react readily with water.[4][5] All glassware must be rigorously dried in an oven overnight and assembled while hot under a dry nitrogen or argon atmosphere.[2]

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Volume (mL) | Density (g/mL) |

| Magnesium Turnings | 24.31 | 1.34 | 55.0 | - | - |

| 1-Bromohexane | 165.07 | 8.25 | 50.0 | 5.9 | 1.40 |

| Benzaldehyde | 106.12 | 5.31 | 50.0 | 5.1 | 1.044 |

| Anhydrous Diethyl Ether | 74.12 | - | - | ~200 | 0.713 |

| Iodine | 253.81 | 1 crystal | - | - | - |

| 1M Hydrochloric Acid | 36.46 | - | - | ~100 | - |

| Saturated NaHCO₃ (aq) | 84.01 | - | - | ~50 | - |

| Saturated NaCl (Brine) | 58.44 | - | - | ~50 | - |

| Anhydrous Na₂SO₄ | 142.04 | ~5-10 g | - | - | - |

Equipment

-

500 mL three-neck round-bottom flask

-

Reflux condenser

-

125 mL pressure-equalizing dropping funnel

-

Glass stopper

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Nitrogen or Argon gas inlet

-

Separatory funnel (500 mL)

-

Standard glassware for extraction and distillation

-

Rotary evaporator

-

Vacuum distillation apparatus (or Kugelrohr)

Synthesis of Hexylmagnesium Bromide (Grignard Reagent)

-

Place the magnesium turnings (1.34 g) in the dry 500 mL three-neck flask equipped with a magnetic stir bar.

-

Assemble the apparatus with the reflux condenser and dropping funnel. Flame-dry the entire apparatus under a flow of dry nitrogen or argon gas and allow it to cool to room temperature.[6]

-

Add a single crystal of iodine to the flask. The iodine acts as an activator.[7]

-

In the dropping funnel, prepare a solution of 1-bromohexane (8.25 g, 5.9 mL) in 40 mL of anhydrous diethyl ether.

-

Add approximately 10 mL of the 1-bromohexane solution to the magnesium turnings. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gently warm the flask with a heating mantle.

-

Once the reaction has started, add the remaining 1-bromohexane solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, add another 40 mL of anhydrous ether through the dropping funnel and gently reflux the mixture for an additional 30 minutes to ensure all the magnesium has reacted. The solution should appear cloudy and greyish. Cool the flask to room temperature.

Reaction with Benzaldehyde

-

Prepare a solution of benzaldehyde (5.31 g, 5.1 mL) in 50 mL of anhydrous diethyl ether in the dropping funnel.

-

Cool the Grignard reagent flask in an ice-water bath.

-

Add the benzaldehyde solution dropwise to the stirred, cooled Grignard reagent over 30 minutes. The reaction is exothermic, and maintaining a low temperature helps to minimize side reactions.[4]

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The mixture will likely become a thick, viscous slurry.[6]

Aqueous Workup and Extraction

-

Cool the reaction flask again in a large ice-water bath.

-

Slowly and carefully quench the reaction by adding 100 mL of 1M HCl dropwise through the dropping funnel. This step is highly exothermic and may cause vigorous bubbling. The acid protonates the alkoxide salt and dissolves the remaining magnesium salts.[7]

-

Transfer the mixture to a 500 mL separatory funnel. Rinse the flask with 50 mL of diethyl ether and add it to the separatory funnel.

-

Separate the layers. Extract the aqueous layer twice more with 30 mL portions of diethyl ether.

-

Combine all the organic extracts. Wash the combined organic layer sequentially with 50 mL of saturated aqueous NaHCO₃ solution and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator.[6]

Purification

The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

-

Purification Method: Kugelrohr or short-path vacuum distillation.[8]

-

Expected Boiling Point: Distillation at reduced pressure is necessary. For example, similar secondary alcohols distill at temperatures around 150-160 °C at 20 mmHg.[8]

Data Presentation

Table 1: Product Characterization

| Property | Value |

| Product Name | This compound[9] |

| Molecular Formula | C₁₃H₂₀O[9][10] |

| Molecular Weight | 192.30 g/mol [9][11] |

| Appearance | Colorless to pale yellow oil |

| Theoretical Yield | 9.62 g (based on 50.0 mmol of 1-bromohexane) |

| Typical Actual Yield | 60-80% |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks |

| IR (Infrared) | ~3350 cm⁻¹ (broad, O-H stretch), ~3030 cm⁻¹ (sp² C-H stretch), ~2930, 2860 cm⁻¹ (sp³ C-H stretch), ~1490, 1450 cm⁻¹ (C=C aromatic stretch)[9] |

| ¹H NMR | δ ~7.2-7.4 (m, 5H, Ar-H), δ ~4.6 (t, 1H, CH-OH), δ ~1.2-1.8 (m, 10H, alkyl CH₂), δ ~0.9 (t, 3H, terminal CH₃), OH proton (variable, broad singlet) |

| ¹³C NMR | δ ~145 (Ar C-ipso), δ ~128.5, 127.5, 126.0 (Ar C-H), δ ~76 (CH-OH), δ ~39, 32, 29, 26, 22.5 (alkyl CH₂), δ ~14 (terminal CH₃)[9] |

| Mass Spec (MS) | m/z (%): 192 (M⁺), 107 (base peak, [C₇H₇O]⁺), 77 ([C₆H₅]⁺) |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. adichemistry.com [adichemistry.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. Synthesis Of Grignard Reagent And Benzaldehyde - 1620 Words | Bartleby [bartleby.com]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 1-Phenylheptan-1-ol | C13H20O | CID 249502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound CAS#: 614-54-0 [m.chemicalbook.com]

- 11. 1-Phenyl-3-heptanol | C13H20O | CID 10420110 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Synthesis of 1-Phenyl-1-heptanone via Friedel-Crafts Acylation

Audience: Researchers, scientists, and drug development professionals.